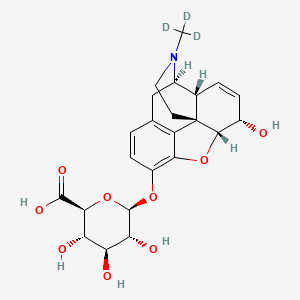

Morphine-D3 3ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-6-hydroxy-17-(methyl-d3)morphinan-3-yl; Morphine-17-(methyl-d3) 3-ss-D-glucuronide; N-(methyl-d3)-Morphine 3-ss-D-glucuronide

Description

Mechanistic Basis for Isotopic Distinction in Mass Spectrometry

Morphine-D3 3-β-D-glucuronide exhibits a molecular weight of 464.48 g/mol, compared to 461.43 g/mol for its non-deuterated counterpart, due to the substitution of three protium atoms with deuterium at the N-methyl position. This mass difference of 3 atomic mass units (Table 1) allows unambiguous discrimination in liquid chromatography–tandem mass spectrometry (LC-MS/MS), where the deuterated form serves as a reference to correct for ion suppression, matrix effects, and instrument variability.

Table 1: Molecular Characteristics of Morphine-D3 3-β-D-Glucuronide vs. Native M3G

| Property | Morphine-D3 3-β-D-Glucuronide | Morphine-3-β-D-Glucuronide |

|---|---|---|

| Molecular Formula | C₂₃H₂₄D₃NO₉ | C₂₃H₂₇NO₉ |

| Molecular Weight (g/mol) | 464.48 | 461.43 |

| Deuterium Substitution | N-methyl-d3 | None |

The compound’s utility extends to metabolic flux studies, where deuterium labeling enables tracking of glucuronidation kinetics. For example, in vitro assays using human liver microsomes have demonstrated that UGT2B7 catalyzes morphine’s 3-O-glucuronidation at rates varying between 12–18 nmol/min/mg protein, with isotopic standards ensuring quantification accuracy despite inter-individual enzyme activity differences.

Applications in Enzyme Activity Profiling

Deuterated analogs like Morphine-D3 3-β-D-glucuronide mitigate confounding factors in UDP-glucuronosyltransferase (UGT) studies. Research has shown that UGT1A3 and UGT2B7 polymorphisms alter morphine glucuronidation efficiency by up to 40%, necessitating stable internal controls to isolate genetic from environmental variables. By spiking samples with the deuterated standard, researchers can normalize recovery rates across heterogeneous biological matrices, such as plasma or cerebrospinal fluid, where endogenous opiate concentrations may fluctuate.

Properties

Molecular Formula |

C23H27NO9 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |

InChI Key |

WAEXKFONHRHFBZ-RHFLYEDMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture of M3G-D3

M3G-D3 (C23H23D3NO9, MW 464.5 g/mol) features deuterium substitution at the N-methyl group of the morphinan core (17-(methyl-d3)), preserving the β-D-glucopyranosiduronic acid moiety at the 3-hydroxy position. This isotopic labeling minimizes chromatographic co-elution with endogenous M3G while maintaining near-identical ionization efficiency for mass spectrometric detection. The glucuronidation site specificity arises from UDP-glucuronosyltransferase (UGT) 2B7 isoform activity in vivo, though chemical synthesis bypasses enzymatic constraints through orthogonal protecting group strategies.

Role in Analytical Toxicology

Deuterated glucuronides like M3G-D3 enable stable isotope dilution analysis (SIDA) to correct for matrix effects in biological samples. Studies demonstrate that co-eluting endogenous M3G and deuterated internal standards exhibit proportional ion suppression in electrospray ionization (ESI), allowing precise calibration even in complex serum or urine matrices. The synthetic accessibility of M3G-D3 thus directly impacts the reliability of opiate monitoring in pain management and substance abuse screening programs.

Synthetic Routes to Morphine-D3 3-β-D-Glucuronide

Protected Glucuronyl Donor Preparation

The foundational approach adapts the Koenigs-Knorr reaction using methyl(tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1) as the glycosyl donor. Key modifications for deuterium compatibility include:

-

Deuterium Source : Morphine-D3 (17-(methyl-d3)morphinan-3-ol) synthesized via reductive methylation of normorphine using deuterated formaldehyde (DCDO) and sodium cyanoborodeuteride (NaBD3CN).

-

Protection Scheme : 3-O-pivaloyl protection of morphine-D3 (2) prevents undesired glucuronidation at the 6-hydroxy position while maintaining acid-labile masking of the 3-OH group.

Table 1: Reaction Parameters for Glucuronyl Donor Synthesis

Glycosidic Coupling

Coupling of pivaloyl-protected morphine-D3 (2) with glucuronyl bromide (1) employs lutidinium perchlorate (0.1 eq) in anhydrous collidine/ethanol (1:1 v/v) at 60°C. The reaction progresses via an SN2 mechanism, favoring β-glycoside formation due to neighboring group participation from the 2-O-acetyl group. Post-reaction workup involves sequential dichloromethane/water extraction and silica gel chromatography to isolate the protected intermediate (3) in 78% yield.

Critical Parameters :

Sequential Ester Hydrolysis

The triacetyl-pivaloyl intermediate (3) undergoes stepwise deprotection:

-

Pivaloyl Removal : Methanolic NaOH (0.5 M, 4 h, RT) cleaves the 3-O-pivaloyl group without affecting acetylated glucuronide.

-

Acetyl Hydrolysis : Prolonged treatment with NaOH (1 M, 12 h, 40°C) removes remaining acetyl protections, yielding crude M3G-D3.

Table 2: Deprotection Optimization

| Condition | Time | Temp | Purity (HPLC) |

|---|---|---|---|

| 0.5 M NaOH in MeOH | 4 h | 25°C | 92% |

| 1 M NaOH in H2O/MeOH (1:1) | 12 h | 40°C | 88% |

Crystallization and Final Purification

Crude M3G-D3 is crystallized from ethanol/water (3:1 v/v) after pH adjustment to 6.5–7.0 with dilute HCl. Residual collidine (from coupling step) necessitates activated charcoal treatment (5% w/v, 30 min) followed by 0.22 μm membrane filtration. Final purification via preparative HPLC (C18 column, 10 mM ammonium formate/MeCN gradient) achieves >99% chemical and isotopic purity.

Analytical Validation of Synthetic M3G-D3

LC-MS/MS Characterization

Validated parameters per FDA guidelines include:

-

Chromatography : Zorbax SB-C8 column (2.1 × 50 mm, 1.8 μm), 0.1% formic acid/MeCN gradient.

-

Mass Detection : ESI-positive mode, MRM transitions m/z 462.2→286.1 (M3G-D3) and 462.2→165.1 (glucuronide fragment).

Table 3: Optimized MS Parameters for M3G-D3

| Parameter | Value |

|---|---|

| Collision Energy | 52 V (165.1) |

| S-Lens Voltage | 171 V |

| Dwell Time | 50 ms |

Isotopic Purity Assessment

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Protecting Groups

Comparative evaluation of acyl protections reveals:

-

Pivaloyl vs. Acetyl : Pivaloyl groups increase steric hindrance, improving β-selectivity (98:2 β:α ratio vs. 92:8 for acetyl). However, pivaloyl deprotection requires harsher conditions, risking morphinan ring oxidation.

-

Benzyl Alternatives : While benzyl ethers allow milder deprotection (H2/Pd-C), they introduce flammability hazards incompatible with GMP bulk synthesis.

Chemical Reactions Analysis

Protected Sugar Coupling

The most common method uses methyl(tri-O-acetyl-α-D-glucopyranosyl bromide)uronate as the glucuronide donor . The reaction proceeds as follows:

-

Reactants :

-

Morphine-D3 (0.35 mmol)

-

Methyl(tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.06 mmol)

-

Lithium hydroxide hydrate (0.04 g)

-

Methanol (2 mL)

-

-

Conditions :

This method ensures selective glucuronidation at the C3 position of morphine-D3 due to steric and electronic factors favoring substitution at the C3 hydroxyl group.

Deprotection and Purification

The acetyl protecting groups are removed via hydrolysis:

-

Hydrolysis :

-

Lithium hydroxide hydrate and water are used to cleave acetate groups.

-

-

Purification :

Key Reaction Steps

The synthesis involves critical steps that ensure regioselectivity and stereochemical control:

Structural Analysis

M3G-D3 retains the core morphinan structure with a glucuronide moiety at the C3 position and deuterium substitution at the N17 methyl group.

Molecular Formula and Weight

Structural Representation

-

SMILES :

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4Oc5c(O[C@@H]6O[C@@H]([C@H](O)[C@H](O)[C@H]6O)C(=O)O)ccc(C[C@@H]1[C@@H]2C=C[C@@H]4O)c35. -

InChI :

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,12-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3.

Analytical Methods

The compound is analyzed using advanced chromatographic techniques:

HPLC Parameters

A validated HPLC method separates M3G-D3 from other morphine metabolites :

| Analyte | Retention Time (min) | Parent Mass (m/z) | Product Mass (m/z) |

|---|---|---|---|

| Morphine-D3 | 1.37 | 289.2 | 152.1 |

| M3G-D3 | 0.56 | 462.2 | 165.1 |

GC-MS Analysis

-

Ion Ratios : A 1:1 ratio of peaks at m/z 462:465 confirms the presence of deuterium .

-

Sample Preparation : Urine samples are hydrolyzed, extracted, and reconstituted before analysis .

Research Findings

-

Regioselectivity : The use of acetyl-protected glucuronic acid donors ensures selective coupling at the C3 hydroxyl group .

-

Stereochemistry : BF₃·Et₂O catalysis promotes β-glycosidic bond formation, critical for bioactivity .

-

Stability : M3G-D3 exhibits stability under alkaline conditions but requires careful handling to avoid degradation .

Scientific Research Applications

Pharmacological Applications

Analgesic Properties:

Morphine-D3 3β-D-glucuronide is known for its analgesic effects, similar to its parent compound morphine. It plays a crucial role in pain management, particularly in patients with chronic pain conditions. Studies indicate that morphine-3-glucuronide (M3G) can enhance the analgesic effects of morphine by prolonging its action due to its slower clearance from the body .

Neuroexcitatory Effects:

While M3G has analgesic properties, it is also associated with neuroexcitatory effects. This duality complicates its use in patients with renal impairment, as M3G can accumulate and potentially lead to adverse effects such as hyperalgesia .

Toxicological Applications

Forensic Toxicology:

Morphine-D3 3β-D-glucuronide is frequently measured in forensic toxicology to assess exposure to morphine and its metabolites in overdose cases. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify this metabolite in biological fluids . The detection of M3G levels can provide insights into the timing and extent of morphine use, which is critical in legal contexts.

Case Study:

A study analyzed blood samples from heroin overdose victims, measuring concentrations of morphine, M3G, and other metabolites. Results indicated that M3G levels often surpassed those of free morphine shortly after administration, highlighting its relevance in understanding opioid metabolism and toxicity .

Clinical Applications

Chronic Pain Management:

In clinical settings, morphine-D3 3β-D-glucuronide is important for managing chronic non-cancer pain. It is often included in treatment regimens for patients requiring long-term opioid therapy. The pharmacokinetics of M3G suggest that it may help maintain analgesic effects while minimizing side effects when used alongside other opioids .

Palliative Care:

Morphine-D3 3β-D-glucuronide has been used in palliative care settings to manage symptoms such as dyspnea in patients with advanced lung disease. A case study documented the successful use of nebulized morphine, including its glucuronides, for symptom relief in terminal patients .

Data Tables

Mechanism of Action

Morphine-D3 3ss-D-Glucuronide exerts its effects through interaction with various molecular targets and pathways. It is not active as an opioid agonist but has some action as a convulsant, which does not appear to be mediated through opioid receptors. Instead, it interacts with glycine and/or GABA receptors . This interaction leads to the modulation of neurotransmitter release and neuronal excitability, contributing to its pharmacological effects .

Comparison with Similar Compounds

Morphine-6-Glucuronide (M6G)

- Receptor Affinity : M6G is a potent μ-opioid receptor agonist with ~2–4× higher affinity than morphine. Its analgesic potency is ~90–650× greater than morphine when administered centrally (intrathecal or intracerebral routes) due to direct access to spinal and supraspinal receptors .

- Systemic Administration : After subcutaneous injection, M6G is ~2× more potent than morphine, attributed to prolonged plasma half-life and slow blood-brain barrier (BBB) penetration .

Morphine-3-Glucuronide (M3G)

- Neuroexcitatory Effects : M3G lacks analgesic activity but induces neuroexcitation (e.g., allodynia, seizures) via indirect activation of NMDA receptors and inhibition of GABA/glycine neurotransmission .

- Antagonistic Interaction: M3G reduces the antinociceptive efficacy of morphine and M6G by competing for receptor binding or modulating downstream signaling .

Morphine-D3 3β-D-Glucuronide

- Functional Role: Pharmacologically inactive; used exclusively as an analytical standard to differentiate endogenous M3G from exogenous morphine in drug monitoring .

Pharmacokinetics

Blood-Brain Barrier (BBB) Permeability

| Compound | BBB Permeability (PS, μL/min/g) | Route of Administration | Analgesic Potency Ratio (vs. Morphine) |

|---|---|---|---|

| Morphine | 3.52 ± 0.61 | Systemic | 1 (Reference) |

| M6G | 0.11 ± 0.01 | Systemic | 1–2× |

| M6G | — | Intrathecal | 650× |

| M3G | 0.14 ± 0.02 | Systemic | Inactive |

Renal Clearance

- Morphine : Undergoes net tubular secretion (CLur/GFR = 5.5 ± 3.2) .

- M3G : Minimal reabsorption (CLur/GFR = 0.90 ± 0.04) .

- M6G : Active tubular reabsorption (CLur/GFR = 0.67 ± 0.04), leading to prolonged plasma exposure, particularly in renal impairment .

Analytical and Metabolic Stability

- Morphine-D3 3β-D-Glucuronide : Stable in plasma and blood at 4°C for >6 months; used to validate assays detecting M3G and M6G in forensic and clinical samples .

- M6G and M3G Stability : Degrade in postmortem blood due to enzymatic hydrolysis, necessitating rapid sample storage at -20°C to prevent artifact formation .

Key Research Findings

Contribution to Analgesia: M6G accounts for 85–97% of morphine’s analgesic effect after systemic administration, functioning as a de facto prodrug in patients with normal or impaired renal function .

Conformational Flexibility : M6G exhibits "molecular chameleon" properties, adopting folded conformations that mask polar groups, enhancing membrane permeability compared to M3G .

Clinical Implications :

- Renal failure patients accumulate M6G, increasing overdose risk .

- M3G’s neuroexcitatory effects may limit morphine’s therapeutic window .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Glucuronidation Site | Receptor Activity | Clinical Role |

|---|---|---|---|

| Morphine-D3 3β-D-Glucuronide | 3-OH | None (Analytical standard) | Quantification of M3G in assays |

| M3G | 3-OH | NMDA/GABA modulation | Neuroexcitation, opioid antagonism |

| M6G | 6-OH | μ-opioid agonist | Primary analgesic metabolite |

Source :

Table 2: Pharmacokinetic Parameters

| Parameter | Morphine | M6G | M3G |

|---|---|---|---|

| Plasma Half-life (h) | 2–3 | 6–8 | 4–5 |

| Vd (L/kg) | 3–5 | 0.5–1.5 | 0.3–0.8 |

| Clearance (mL/min) | 1500–2000 | 40–50 | 40–50 |

Source :

Biological Activity

Morphine-D3 3-β-D-glucuronide, a metabolite of morphine, is of significant interest in pharmacology due to its unique biological activities and implications in pain management. This article explores the compound's biological activity, focusing on its pharmacokinetics, receptor interactions, and associated effects.

Overview of Morphine Metabolism

Morphine is primarily metabolized in the liver through glucuronidation, predominantly by uridine 5'-diphospho-glucuronosyltransferases (UGTs). The two main metabolites are morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). M6G is known for its potent analgesic properties, while M3G has been associated with hyperalgesia and excitatory effects .

Pharmacokinetics

The pharmacokinetic profile of Morphine-D3 3-β-D-glucuronide is characterized by:

- Absorption : Limited due to its polar nature, affecting its ability to cross the blood-brain barrier.

- Distribution : Accumulation in tissues can occur, especially in cases of renal impairment, leading to potential toxicity .

- Metabolism : Primarily through UGT2B7, which facilitates the conversion of morphine to M3G and M6G.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | Varies (dependent on renal function) |

| Volume of distribution | Low due to high polarity |

| Clearance | Reduced in renal impairment |

| Bioavailability | Low |

Receptor Interactions

Morphine-D3 3-β-D-glucuronide exhibits varying degrees of activity at opioid receptors:

- Mu-opioid receptor (MOR) : While M3G does not exhibit significant agonist activity at MOR, it can displace binding of other agonists like DAMGO, indicating some level of interaction .

- Kappa-opioid receptor (KOR) : Similar weak agonist activity has been observed.

- Delta-opioid receptor (DOR) : Limited studies suggest potential interactions but require further investigation.

Biological Effects

The biological effects of Morphine-D3 3-β-D-glucuronide include:

- Hyperalgesia : M3G has been shown to induce hyperalgesia, a condition characterized by increased sensitivity to pain. This effect can complicate pain management strategies when co-administered with morphine or M6G .

- Convulsant Activity : Notably, M3G has been linked to convulsant actions that are not mediated through traditional opioid receptors but may involve glycine or GABA receptors .

- Neurobehavioral Changes : In rodent models, administration of M3G has resulted in behavioral excitability and altered pain responses .

Case Studies

Several studies have highlighted the implications of M3G in clinical settings:

- A study examining postmortem tissue distribution found that M3G was present in high concentrations across various tissues, correlating with observed neurological symptoms such as seizures and agitation in cases of overdose or renal failure .

- Another investigation into the pharmacokinetics of morphine and its metabolites demonstrated that co-administration of morphine with M3G led to diminished analgesic efficacy compared to morphine alone .

Q & A

Basic Research Questions

Q. What is the pharmacological significance of Morphine-6-β-D-glucuronide (M6G) compared to Morphine-3-β-D-glucuronide (M3G) in mediating morphine's analgesic effects?

- Methodological Answer : M6G is a potent µ-opioid receptor agonist with 3-4 times greater analgesic potency than morphine after subcutaneous administration and ~45-fold higher potency via intracerebral injection. Experimental designs should integrate pharmacokinetic (PK) parameters such as AUC (area under the curve) to quantify contributions. For example, after oral morphine administration, M6G accounts for 85–97% of analgesia depending on renal function . Receptor binding assays (e.g., radioligand displacement studies) reveal M6G’s higher intrinsic efficacy at µ-receptors compared to morphine, despite slightly lower affinity . In contrast, M3G lacks analgesic activity and may antagonize M6G’s effects, requiring concurrent quantification of both metabolites in plasma and CSF .

Q. How do the pharmacokinetic properties of M6G and M3G influence dosing adjustments in patients with renal impairment?

- Methodological Answer : M6G accumulates in renal dysfunction due to its reliance on glomerular filtration. Studies should measure metabolite clearance using formation clearance (CLf) and metabolite-to-parent ratios (e.g., M6G:morphine AUC ratio). In neonates, M6G’s elimination half-life extends to 18.2 ± 13.6 h, with a volume of distribution (Vd) of 1.03 ± 0.88 L/kg, necessitating reduced dosing intervals . In adults with renal failure, M6G’s prolonged half-life (~40 h) correlates with respiratory depression, requiring therapeutic drug monitoring (TDM) via LC-MS/MS to avoid toxicity .

Q. What analytical techniques are validated for quantifying Morphine-D3 glucuronides in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with LC-MS/MS (e.g., MRM transitions: 465.2 → 289.2 for M6G-D3) is optimal for specificity. Stability studies must account for postmortem hydrolysis of glucuronides; samples stored at -20°C show minimal degradation, whereas room temperature storage increases free morphine levels by 20–30% over 6 months . Calibration curves should include deuterated internal standards (e.g., Morphine-6-β-D-glucuronide-D3) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers reconcile the unexpected lipophilicity of morphine glucuronides with their presumed polarity?

- Methodological Answer : Computational modeling (force-field and quantum mechanical calculations) demonstrates conformational equilibria: extended forms (hydrophilic) dominate in aqueous media, while folded forms (lipophilic) prevail in lipid membranes. Experimentally, logP measurements via shake-flask methods reveal M6G’s partition coefficient (0.8–1.2) comparable to morphine (1.0–1.4), enabling BBB penetration despite glucuronidation. This explains M6G’s CNS activity despite its polar functional groups .

Q. What experimental designs address contradictions in M6G’s receptor activation mechanisms across different neural pathways?

- Methodological Answer : Intrathecal vs. intracerebroventricular (i.c.v.) administration in rodent models reveals M6G’s 650-fold greater spinal cord potency (ED₅₀ = 0.03 nmol) compared to morphine, attributed to µ2 receptor subtype selectivity. Use µ1-selective antagonists (e.g., naloxonazine) to dissect supraspinal vs. spinal mechanisms. Tolerance studies show cross-tolerance between morphine and M6G, confirming shared µ-receptor pathways despite differing efficacies .

Q. How do intestinal glucuronidation and efflux transporters influence the bioavailability of Morphine-D3 glucuronides compared to parent drugs?

- Methodological Answer : Comparative PK studies using deuterated analogs (e.g., morphine-D3 vs. diacetylmorphine-D3) reveal intestinal UDP-glucuronosyltransferase (UGT) activity increases M3G/M6G formation by 30–50% during first-pass metabolism. P-glycoprotein (P-gp) efflux assays (Caco-2 monolayers) demonstrate morphine’s higher intestinal efflux (efflux ratio = 4.2) than M6G (efflux ratio = 1.8), explaining M6G’s higher systemic exposure despite lower permeability .

Q. What methodologies resolve instability artifacts in postmortem quantification of morphine glucuronides?

- Methodological Answer : Postmortem blood requires immediate stabilization with sodium fluoride (2% w/v) to inhibit esterase-mediated hydrolysis. Degradation kinetics (pseudo-first-order for M6G, second-order for M3G) must be modeled using Arrhenius plots (40°C forced degradation) to extrapolate storage conditions. Authentic samples should be compared with spiked controls to distinguish in vivo vs. postmortem metabolite ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.